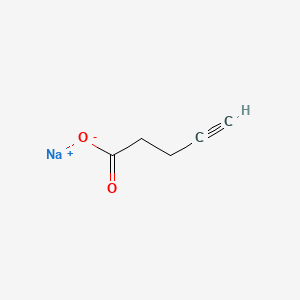

4-戊炔酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-戊炔酸钠是一种有机化合物,分子式为C₅H₅NaO₂。它是4-戊炔酸的钠盐,以其在点击化学和蛋白质乙酰化研究中的应用而闻名。 该化合物含有炔基,使其成为各种化学反应中宝贵的试剂 .

科学研究应用

4-戊炔酸钠在科学研究中具有广泛的应用,包括:

化学: 用作点击化学中合成各种化合物的试剂.

生物学: 通过生物合成机制将该化合物整合到细胞蛋白质中,用于研究蛋白质乙酰化.

医药: 由于其能够修饰蛋白质和其他生物分子,因此正在研究其潜在的治疗应用.

工业: 用于生产精细化学品和制药产品.

作用机制

4-戊炔酸钠的作用机制涉及其通过生物合成途径整合到细胞蛋白质中。 该化合物中的炔基使其能够与含叠氮化物的分子发生CuAAC反应,从而促进不同细胞类型中乙酰化蛋白质的标记和分析 . 这个过程对于研究蛋白质乙酰化及其在基因表达和疾病发展中的作用至关重要 .

生化分析

Biochemical Properties

Sodium 4-pentynoate interacts with cellular proteins and is utilized as a chemical reporter for the profiling of acetylated proteins . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Cellular Effects

In Jurkat T cells, metabolic labeling of Sodium 4-pentynoate was observed to be dose- and time-dependent . This suggests that Sodium 4-pentynoate may influence cell function by altering protein acetylation patterns.

Molecular Mechanism

Sodium 4-pentynoate exerts its effects at the molecular level through its interactions with proteins. It can be metabolically incorporated onto cellular proteins, thereby altering their function

准备方法

合成路线和反应条件: 4-戊炔酸钠可以通过使4-戊炔酸与氢氧化钠反应来合成。反应通常包括将4-戊炔酸溶解在合适的溶剂(如水或乙醇)中,然后向溶液中加入氢氧化钠。 将混合物搅拌至反应完成,从而形成4-戊炔酸钠 .

工业生产方法: 在工业环境中,4-戊炔酸钠的生产遵循类似的过程,但规模更大。反应条件经过优化以确保高产率和纯度。 然后通过结晶或其他分离技术对产物进行纯化,以获得所需的化合物 .

化学反应分析

反应类型: 4-戊炔酸钠会发生各种化学反应,包括:

铜催化的叠氮化物-炔烃环加成 (CuAAC): 该反应涉及4-戊炔酸钠的炔基与含叠氮化物的分子反应生成三唑.

取代反应: 该化合物由于存在炔基,可以参与亲核取代反应.

常用试剂和条件:

铜催化剂: 用于CuAAC反应,以促进三唑的形成.

含叠氮化物的分子: 在CuAAC反应期间与4-戊炔酸钠中的炔基反应.

主要产物:

三唑: 由CuAAC反应产生.

取代衍生物: 通过亲核取代反应产生.

相似化合物的比较

4-戊炔酸钠由于其炔基而具有独特性,这使得它能够参与CuAAC反应。类似的化合物包括:

4-戊烯酸钠: 含有双键而不是炔基,使其在点击化学中的通用性较低.

4-丁炔酸钠: 具有更短的碳链,影响其反应性和应用.

生物活性

Sodium 4-pentynoate, a chemical compound with the formula C₅H₇NaO₂, is recognized for its role as a bioorthogonal chemical reporter in various biological applications. This compound enables researchers to study protein acetylation and other post-translational modifications in living cells. This article explores the biological activity of sodium 4-pentynoate, focusing on its mechanisms, applications in proteomics, and case studies that highlight its significance in cellular biology.

Sodium 4-pentynoate is an alkynylacetate analogue that can be metabolically incorporated into cellular proteins. This incorporation occurs through biosynthetic pathways, allowing for the selective tagging of proteins undergoing acetylation. The compound acts as a chemical reporter that can be detected using click chemistry techniques, facilitating the study of protein modifications in complex biological systems .

Applications in Proteomics

Sodium 4-pentynoate has been utilized extensively in proteomics for the identification and characterization of acetylated proteins. Its ability to label proteins metabolically allows researchers to profile changes in protein acetylation under various conditions. The following table summarizes key findings from studies involving sodium 4-pentynoate:

Case Studies

-

Protein Acetylation Profiling :

A study conducted on K562 cells demonstrated that treatment with sodium 4-pentynoate allowed for the metabolic labeling of acetylated proteins. The researchers isolated these proteins and visualized them using click chemistry methods, which revealed several known and novel acetylated proteins . This study emphasized the potential of sodium 4-pentynoate as a tool for profiling cellular acetylomes. -

Investigating Cellular Mechanisms :

In another investigation, sodium 4-pentynoate was used to explore the cellular mechanisms involved in Shwachman-Diamond syndrome (SDS). By optimizing the dosage of sodium 4-pentynoate, researchers aimed to enhance the efficiency of labeling acetylated proteins, which could lead to a better understanding of disease mechanisms and potential therapeutic strategies . -

Chemical Reporter for Post-Translational Modifications :

Sodium 4-pentynoate has been shown to facilitate the identification of various post-translational modifications beyond acetylation. For instance, it was employed to study protein interactions and modifications in different cellular contexts, contributing to a broader understanding of protein function and regulation .

属性

IUPAC Name |

sodium;pent-4-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2.Na/c1-2-3-4-5(6)7;/h1H,3-4H2,(H,6,7);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIICCMJXWKGSG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735352 |

Source

|

| Record name | Sodium pent-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101917-30-0 |

Source

|

| Record name | Sodium pent-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Sodium 4-pentynoate enable the study of protein acetylation?

A1: Unlike naturally occurring acetyl groups, Sodium 4-pentynoate carries a terminal alkyne group. This unique feature allows researchers to exploit the power of "click chemistry". [] After Sodium 4-pentynoate is incorporated into proteins, the alkyne group can be reacted with azide-containing probes using Copper(I)-catalyzed azide-alkyne cycloaddition. This reaction is highly specific and efficient, allowing for the direct visualization and isolation of proteins labeled with Sodium 4-pentynoate. Essentially, it acts as a "flag" to pinpoint acetylated proteins within complex biological samples. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。